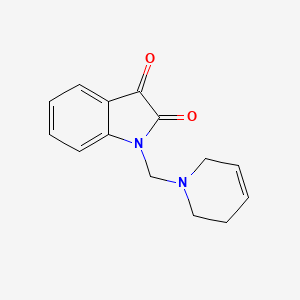
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-ethoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-ethoxyphenol, also known as FGIN-1-27, is a synthetic compound that has been widely studied in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoquinoline derivatives and has a molecular formula of C20H23NO2.
Mécanisme D'action
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-ethoxyphenol acts as a selective dopamine D3 receptor antagonist and a partial agonist of the dopamine D2 receptor. It also modulates the activity of other neurotransmitter systems such as serotonin and glutamate. The exact mechanism of its neuroprotective and anti-tumor effects is not fully understood and requires further investigation.
Biochemical and Physiological Effects:
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-ethoxyphenol has been shown to have a range of biochemical and physiological effects. It has been demonstrated to increase dopamine and acetylcholine levels in the brain, which may contribute to its neuroprotective effects. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. In addition, 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-ethoxyphenol has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-ethoxyphenol has several advantages for use in lab experiments, including its high potency and selectivity for dopamine receptors. However, it also has some limitations, such as its poor solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several potential future directions for research on 2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-ethoxyphenol. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of research is its potential use as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Further investigation is also needed to fully understand its mechanism of action and to optimize its pharmacological properties for clinical use.
Méthodes De Synthèse
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-ethoxyphenol can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 2-ethoxyphenol with 3,4-dihydroisoquinoline in the presence of a base, followed by the reduction of the resulting imine intermediate with sodium borohydride.
Applications De Recherche Scientifique
2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-6-ethoxyphenol has been studied extensively for its potential therapeutic applications in various fields such as neurology, psychiatry, and oncology. It has been shown to have neuroprotective effects, anti-inflammatory properties, and anti-tumor activity.
Propriétés
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-ethoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-2-21-17-9-5-8-16(18(17)20)13-19-11-10-14-6-3-4-7-15(14)12-19/h3-9,20H,2,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAOAASRHKYRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CN2CCC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-ethoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B4965407.png)
![3-{[4-(diethylamino)-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B4965408.png)


![(2-aminoethyl)[3-(cyclopropylamino)-4-nitrophenyl]amine](/img/structure/B4965426.png)
![ethyl 1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B4965431.png)
![N-[1-(anilinocarbonyl)-2-(2-chlorophenyl)vinyl]benzamide](/img/structure/B4965438.png)
![ethyl 2-acetyl-3-[(ethoxycarbonyl)amino]-4,4,4-trifluoro-3-(trifluoromethyl)butanoate](/img/structure/B4965446.png)
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(5-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B4965448.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4965451.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-fluorophenyl)urea](/img/structure/B4965462.png)